2-Azido-1,3,5-trinitrobenzene

概要

説明

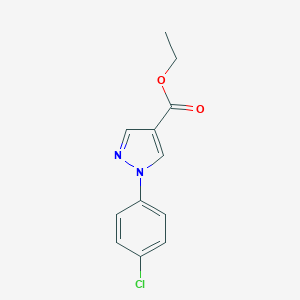

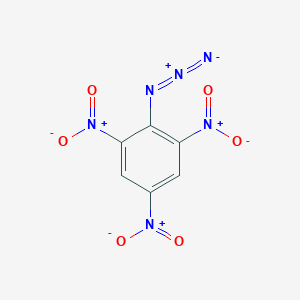

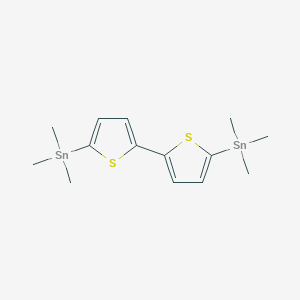

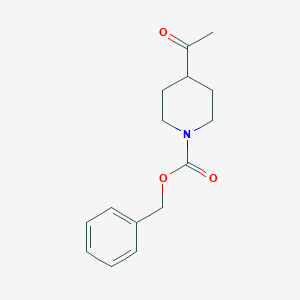

2-Azido-1,3,5-trinitrobenzene is a derivative of 1,3,5-Trinitrobenzene . It is an aromatic high explosive composed of a benzene ring with three azido groups (-N3) and three nitro groups (-NO2) alternating around the ring, giving the chemical formula C6(N3)3(NO2)3 .

Synthesis Analysis

New energetic fully-substituted polynitrobenzene derivatives were synthesized via the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB) with 1,2,4-triazole followed by the nucleophilic substitution of the halo groups by aqueous ammonia or sodium azide .Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

The initial decomposition mechanisms of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) were studied using a quantum-based molecular dynamics (MD) method at several temperatures, to uncover its fundamental reaction mechanism and kinetic properties .科学的研究の応用

Energetic Material Synthesis

The synthesis of energetic fully-substituted polynitrobenzene derivatives, including azido derivatives, has been explored for potential applications in high-energy materials. These compounds, characterized using various techniques like NMR and X-ray diffraction, exhibit good thermal stability and low impact sensitivity, making them superior to traditional TNT. Their high heat of formation and reasonable detonation velocities and pressures indicate potential for use in explosives and propellants (Yang et al., 2018).

Dyes and Pigments

Research into azo compounds derived from nitroanilines, obtained from trinitrotoluene and trinitrobenzene, has shown that these compounds can be effective dyes and pigments. They offer a wide color range and high colorfastness, along with high thermal stability and fungicidal properties, suitable for coloring textile materials (Kobrakov et al., 2020).

Thermal and Safety Properties

Studies on triamino-trinitrobenzene (TATB) and its formulations have provided insights into their synthesis, analytical methods, thermophysical properties, performance, formulations, and safety aspects. TATB's characteristics, such as thermal stability and low sensitivity to impact, make it a valuable component in energetic material formulations (Boddu et al., 2010).

Gas-Liquid Chromatography

1,3,5-Trinitrobenzene has been used as a stationary phase in chromatography for aromatic amines and hydrocarbons. The complexing of these donors with trinitrobenzene plays a significant role in this system (Cooper et al., 1967).

Reactive Crystallization Kinetics

The kinetics of gas-liquid reactive crystallization of triamino-trinitrobenzene, an insensitive high energetic material, has been extensively studied. Insights into the effects of raw material concentration, reactive temperature, and ammonia feeding rate on crystallization have implications for manufacturing processes in the military and civil fields (Ruqin et al., 2018).

作用機序

Safety and Hazards

2-Azido-1,3,5-trinitrobenzene is highly flammable and very toxic. It is fatal if swallowed or in contact with skin. It may cause an allergic skin reaction and serious eye damage. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

将来の方向性

特性

IUPAC Name |

2-azido-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N6O6/c7-9-8-6-4(11(15)16)1-3(10(13)14)2-5(6)12(17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAXANKELJNWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390742 | |

| Record name | 2-Azido-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-1,3,5-trinitrobenzene | |

CAS RN |

1600-31-3 | |

| Record name | NSC126434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Azido-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)